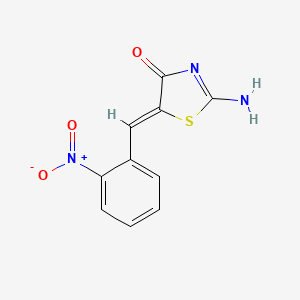
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, also known as R547, is a potent and selective inhibitor of cyclin-dependent kinase (CDK) 9, which plays a crucial role in transcriptional regulation and cell cycle progression. CDK9 is a member of the CDK family of serine/threonine kinases and is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. R547 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine exerts its antitumor activity by inhibiting CDK9, which is a key regulator of transcriptional elongation. CDK9 is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. Inhibition of CDK9 by 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine leads to the downregulation of several oncogenic genes, including MYC, MCL1, and BCL2L1, which are involved in cell proliferation, survival, and apoptosis. 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor growth in preclinical models of cancer. 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to reduce inflammation and disease severity in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is a potent and selective inhibitor of CDK9, which makes it a valuable tool for studying the role of CDK9 in transcriptional regulation and cell cycle progression. However, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has some limitations in lab experiments. It is a highly lipophilic compound, which makes it difficult to solubilize in aqueous solutions. It also has poor bioavailability, which limits its use in in vivo studies.
Direcciones Futuras
There are several future directions for the development of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine and other CDK9 inhibitors. One area of focus is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to CDK9 inhibitors in cancer patients. Finally, the combination of CDK9 inhibitors with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors, is a promising strategy for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 2-bromopyridine in the presence of a base to yield 2-(2-fluorophenoxy)pyridine. The second step involves the reaction of the resulting compound with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to yield 2-(2-fluorophenoxy)-5-trifluoromethylpyridine. The final step involves the reaction of the resulting compound with a suitable amine to yield 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied in preclinical models of cancer and other diseases. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In addition, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has shown promising results in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRQOCQZHDEZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)



![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
